molecular formula C15H9BrN4O2 B11040435 2-Amino-6-bromo-4-(4-methoxybenzoyl)-3,5-pyridinedicarbonitrile

2-Amino-6-bromo-4-(4-methoxybenzoyl)-3,5-pyridinedicarbonitrile

Cat. No.: B11040435
M. Wt: 357.16 g/mol
InChI Key: DQZMFLKDWDOCNZ-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-(4-methoxybenzoyl)-3,5-pyridinedicarbonitrile: is a complex organic molecule with the following structural formula:

C16H9BrN4O2\text{C}_{16}\text{H}_9\text{BrN}_4\text{O}_2 C16​H9​BrN4​O2​

It contains a pyridine ring substituted with amino, bromo, and cyano groups. The methoxybenzoyl moiety adds further complexity. This compound has garnered interest due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes::

    Buchwald-Hartwig Amination:

    Nitrile Formation:

    Methoxybenzoyl Group Addition:

Industrial Production:: While no specific industrial-scale production method is widely reported, research laboratories synthesize this compound for further investigations.

Chemical Reactions Analysis

Reactions::

    Oxidation: The bromo group can undergo oxidation to form a bromopyridine oxide.

    Reduction: Reduction of the cyano groups yields the corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Acylation: The methoxybenzoyl group can be further modified.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) in an inert solvent.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas over a metal catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent.

    Acylation: Methoxybenzoyl chloride with a base (e.g., pyridine).

Major Products::
  • Bromopyridine derivatives.
  • Aminopyridine derivatives.
  • Methoxybenzoyl-substituted pyridines.

Scientific Research Applications

    Medicinal Chemistry: Investigated as potential antitumor agents due to its unique structure.

    Pesticide Development: The cyano groups may contribute to pesticidal activity.

    Photophysical Properties: Used in luminescent materials and sensors.

Mechanism of Action

The exact mechanism remains elusive, but potential targets include cellular receptors, enzymes, or DNA. Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C15H9BrN4O2

Molecular Weight

357.16 g/mol

IUPAC Name

2-amino-6-bromo-4-(4-methoxybenzoyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H9BrN4O2/c1-22-9-4-2-8(3-5-9)13(21)12-10(6-17)14(16)20-15(19)11(12)7-18/h2-5H,1H3,(H2,19,20)

InChI Key

DQZMFLKDWDOCNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=NC(=C2C#N)Br)N)C#N

Origin of Product

United States

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